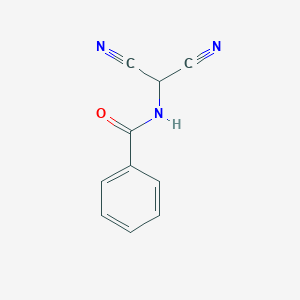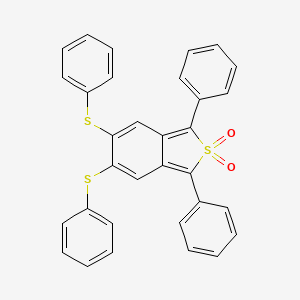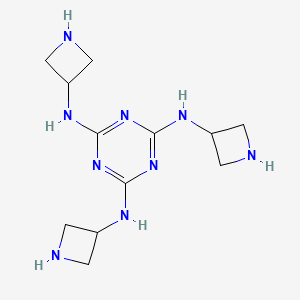![molecular formula C20H16Br2O5 B12598566 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol CAS No. 651322-74-6](/img/structure/B12598566.png)
2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by bromination and hydroxylation steps. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of nucleophiles like ammonia (NH3) or thiols (R-SH) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis[(2-chlorophenyl)(hydroxy)methyl]benzene-1,3,5-triol
- 2,4-Bis[(2-fluorophenyl)(hydroxy)methyl]benzene-1,3,5-triol
- 2,4-Bis[(2-methylphenyl)(hydroxy)methyl]benzene-1,3,5-triol
Uniqueness
2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atoms can enhance the compound’s ability to participate in halogen bonding, potentially leading to different biological effects and applications .
Properties
CAS No. |
651322-74-6 |
|---|---|
Molecular Formula |
C20H16Br2O5 |
Molecular Weight |
496.1 g/mol |
IUPAC Name |
2,4-bis[(2-bromophenyl)-hydroxymethyl]benzene-1,3,5-triol |
InChI |
InChI=1S/C20H16Br2O5/c21-12-7-3-1-5-10(12)18(25)16-14(23)9-15(24)17(20(16)27)19(26)11-6-2-4-8-13(11)22/h1-9,18-19,23-27H |
InChI Key |
FIQQXXJFNZRUIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C(=C(C=C2O)O)C(C3=CC=CC=C3Br)O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide](/img/structure/B12598488.png)

![2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene](/img/structure/B12598497.png)
![3-({2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)propan-1-ol](/img/structure/B12598498.png)
![2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B12598512.png)
![Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B12598524.png)

![(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B12598540.png)
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)
![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)




